1,2-Bis(phenylsulfinyl)ethane

Vue d'ensemble

Description

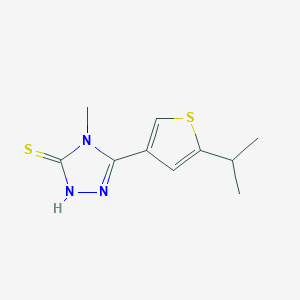

1,2-Bis(phenylsulfinyl)ethane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It serves as a versatile building block in organic synthesis, particularly in the formation of sulfones and coordination polymers, and has been studied for its molecular structure and binding behaviors.

Synthesis Analysis

The base-mediated synthesis of 1-aryl-4-(phenylsulfonyl)butan-1-ones from 1,2-bis(phenylsulfonyl)ethane and ketones is a novel method that utilizes 1,2-bis(phenylsulfonyl)ethane as a sulfone resource. This approach represents a significant advancement in the preparation of sulfones, demonstrating the compound's utility as a reagent in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied, revealing insights into its stereochemistry and coordination behavior. Diastereoisomeric meso and rac forms of the compound have been separated and analyzed, showing different conformations when uncoordinated or coordinated to metals such as platinum. The coordination around platinum involves two chlorides and two sulfur atoms of the organic ligand, with the geometry being close to square planar or slightly tetrahedrally distorted . Additionally, lanthanide(III) coordination polymers with 1,4-bis(phenylsulfinyl)butane, a related compound, form unique noninterpenetrated two-dimensional nets, indicating the structural versatility of these types of compounds .

Chemical Reactions Analysis

This compound has been used to synthesize various metal complexes. The properties of these complexes, such as bond type and ligand field parameters, have been characterized, showing no significant differences between complexes of the meso and racemic forms of the ligands . Furthermore, the compound has been involved in cyclization reactions, demonstrating its reactivity and potential for creating phenylsulfonyl-substituted cyclopentenes through a [4+1] anionic annulation approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been inferred from various studies. The compound's ability to form coordination polymers and complexes with transition metals suggests a degree of flexibility and reactivity that is valuable in materials science and catalysis . The synthesis and application of related compounds, such as bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]ethane, further highlight the compound's utility in the preparation of olefin polymerization catalysts .

Applications De Recherche Scientifique

Transition Metal Complexes

1,2-Bis(phenylsulfinyl)ethane has been utilized in the synthesis and characterization of transition metal complexes. Musgrave and Kent (1972) synthesized complexes with this compound and examined their properties using infrared and visible-uv diffuse reflectance spectroscopy (Musgrave & Kent, 1972).

Photochromic Complexes and Spectroscopy

King et al. (2013) investigated a ruthenium sulfoxide complex involving this compound. They employed 2-color Pump-Repump-Probe spectroscopy to study isomerization dynamics of this complex, revealing novel insights into its photochromic properties (King et al., 2013).

Coordination Modes in Organometallic Chemistry

Sousa et al. (2009) explored different coordination modes of disulfoxides towards diorganotin(IV) dichlorides, including those with this compound. This research enhances understanding of metal-ligand interactions in organometallic compounds (Sousa et al., 2009).

Synthesis of Sulfones

Xie et al. (2013) developed a base-mediated addition reaction using 1,2-bis(phenylsulfonyl)ethane for the synthesis of sulfones. This method represents a novel approach in the field of organic synthesis (Xie et al., 2013).

Catalysis and Polymerization

Lotfi et al. (2019) synthesized a class of bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane and utilized it as a ligand for metal complexes that can catalyze olefin polymerization. This application demonstrates the potential of this compound derivatives in catalysis and materials science (Lotfi et al., 2019).

Coordination Polymers and Luminescent Properties

Jian-Rong Li et al. (2004) reported the synthesis of novel lanthanide coordination polymers with 1,2-bis(ethylsulfinyl)ethane. They also investigated the luminescent properties of these polymers, indicating potential applications in materials science and photonics (Jian-Rong Li et al., 2004).

Mécanisme D'action

- The primary targets for 1,2-Bis(phenylsulfinyl)ethane are not well-documented in the literature. However, it is commonly used as a ligand in transition metal catalysis, particularly with palladium complexes . As a ligand, it interacts with metal centers and facilitates various reactions.

- Specifically, in allylic C-H oxidation, it serves as a catalyst, enabling the selective oxidation of allylic C-H bonds to form branched allylic esters, macrocycles, and amino alcohol derivatives .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Orientations Futures

Propriétés

IUPAC Name |

2-(benzenesulfinyl)ethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c15-17(13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZMCUCIIIAHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422904 | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6099-21-4 | |

| Record name | 1,1′-[1,2-Ethanediylbis(sulfinyl)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(phenylsulfinyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,2-Ethanediyldisulfinyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 1,2-Bis(phenylsulfinyl)ethane?

A1: this compound (C₁₄H₁₄O₂S₂) has a molecular weight of 278.38 g/mol. It exists as two diastereomers: meso and racemic. Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR, confirm its structure and distinguish between the isomers. For detailed spectroscopic data, refer to the analysis provided in [].

Q2: How does the structure of this compound influence its coordination behavior?

A2: The presence of two sulfinyl groups (S=O) in this compound allows it to act as a bidentate ligand, coordinating to metal centers like Palladium(II) through either both oxygen atoms (O,O'-binding mode) or one oxygen and one sulfur atom (O,S'-binding mode) [, , , , ]. This versatility in coordination modes influences its applications in catalysis.

Q3: How does this compound function as a catalyst in organic reactions?

A3: this compound, particularly when complexed with palladium(II) acetate (known as the White catalyst), exhibits catalytic activity in various organic transformations. It plays a crucial role in allylic C–H oxidation [, ], C-Aryl glycoside formation [], and intramolecular oxidative cyclization of terminal olefins [].

Q4: What factors influence the catalytic activity of this compound complexes?

A4: The nature of the metal center, the counterions present, and the solvent system significantly impact the catalytic activity of this compound complexes. For instance, replacing trifluoroacetate ligands with acetate ligands in palladium(II) complexes significantly reduces the favorability of this compound coordination [].

Q5: Can you provide an example of how reaction conditions impact selectivity when using this compound as a catalyst?

A5: In the allylic oxidation of 2-allylbenzoic acids, the use of this compound palladium(II) acetate catalyst with oxygen in DMSO yields different products depending on the pH. Acidic conditions favor 3-ethylidenephthalides, while basic conditions lead to 3-vinylphthalides, highlighting the importance of reaction conditions on product selectivity [].

Q6: How can this compound be purified?

A7: Common purification techniques for this compound include washing with cold ethanol, recrystallization from acetone, and silica gel column chromatography using a methanol/dichloromethane eluent system [].

Q7: Are there any reported applications of this compound in materials chemistry?

A8: While its use as a ligand in coordination polymers has been explored [, ], there's limited information available on its applications in materials chemistry. Further research is needed to fully understand its potential in this field.

Q8: Has this compound been studied using computational chemistry methods?

A9: While computational studies on the photoisomerization dynamics of a ruthenium complex containing this compound have been conducted [], broader computational investigations into its properties and reactivity are limited.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-Benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyrimidine](/img/structure/B1276268.png)

![[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium](/img/structure/B1276276.png)